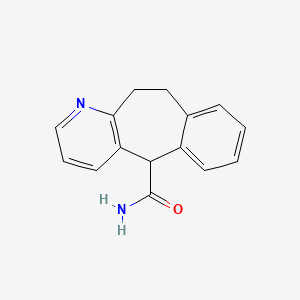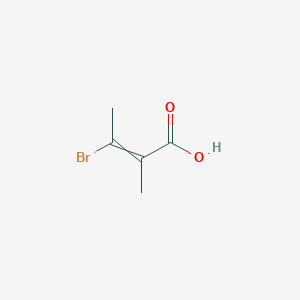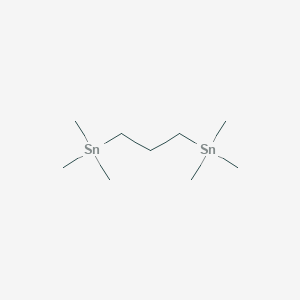
1,1'-(Ethyne-1,2-diyl)bis(4-heptylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) is an organic compound characterized by the presence of two heptylbenzene groups connected via an ethyne (acetylene) linkage. This compound is part of a broader class of ethynyl-linked aromatic hydrocarbons, which are known for their unique structural and electronic properties.
Vorbereitungsmethoden
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) typically involves the coupling of 4-heptylbenzene derivatives with acetylene. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) are not well-documented, the general approach would likely involve large-scale Sonogashira coupling reactions, optimized for yield and purity. This would include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate or ozone.
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups like nitro or halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) exerts its effects is largely dependent on its structural properties. The ethyne linkage provides rigidity and planarity, which can influence the compound’s electronic properties and interactions with other molecules. In materials science, this rigidity contributes to the compound’s ability to conduct electricity and emit light. In biological systems, the aromatic rings and ethyne linkage can interact with biological targets through π-π stacking and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) can be compared to other ethynyl-linked aromatic compounds, such as:
1,1’-(Ethyne-1,2-diyl)bis(4-butylbenzene): Similar structure but with shorter alkyl chains, which may affect solubility and electronic properties.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): Contains methyl groups instead of heptyl groups, leading to different steric and electronic effects.
Bibenzyl: Lacks the ethyne linkage, resulting in different structural and electronic characteristics.
Uniqueness: The presence of long heptyl chains in 1,1’-(Ethyne-1,2-diyl)bis(4-heptylbenzene) imparts unique solubility and hydrophobic properties, making it distinct from its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
39969-30-7 |
|---|---|
Molekularformel |
C28H38 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
1-heptyl-4-[2-(4-heptylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C28H38/c1-3-5-7-9-11-13-25-15-19-27(20-16-25)23-24-28-21-17-26(18-22-28)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3 |
InChI-Schlüssel |
AQORCIGRWUCDAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
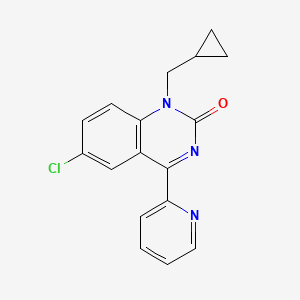
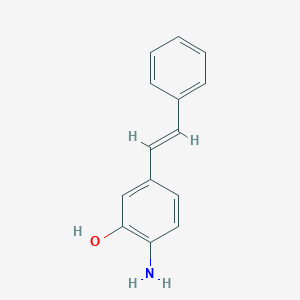

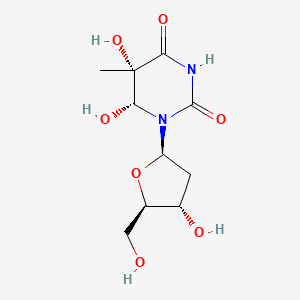
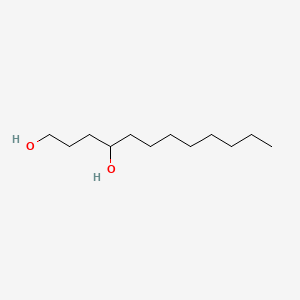
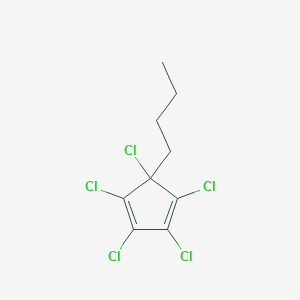

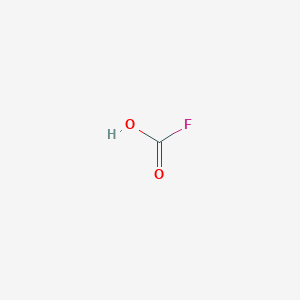
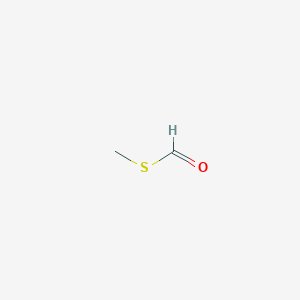
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
